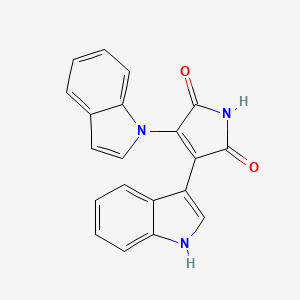
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- is a complex organic compound that features both pyrrole and indole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- typically involves multi-component reactions. One common method includes the reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This environmentally-friendly procedure is advantageous due to its clean, one-pot synthesis and easy handling .
Analyse Des Réactions Chimiques
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of indole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- exerts its effects involves interactions with various molecular targets and pathways. The indole moieties can interact with biological receptors, enzymes, and other proteins, leading to a range of biological activities. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- can be compared with other indole-containing compounds such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
3-(1H-Indol-3-yl)isoindolin-1-one: Synthesized under similar conditions and used in various chemical and biological applications.
The uniqueness of 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- lies in its dual indole and pyrrole structure, which provides distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
374817-51-3 |
|---|---|
Formule moléculaire |
C20H13N3O2 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
3-indol-1-yl-4-(1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(14-11-21-15-7-3-2-6-13(14)15)18(20(25)22-19)23-10-9-12-5-1-4-8-16(12)23/h1-11,21H,(H,22,24,25) |
Clé InChI |
TZGKDMNBGRNSCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


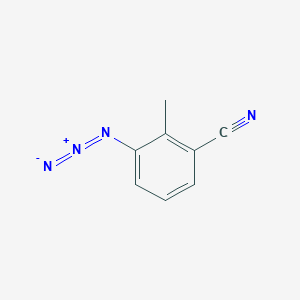

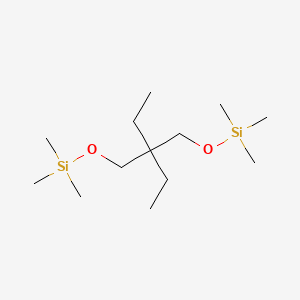
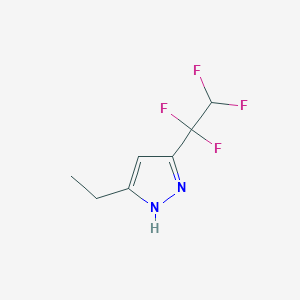

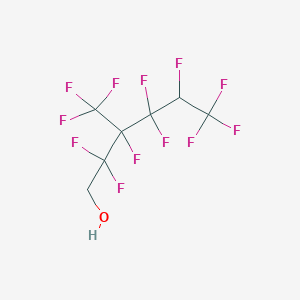
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
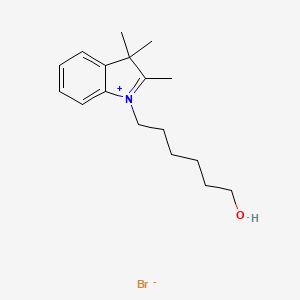
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
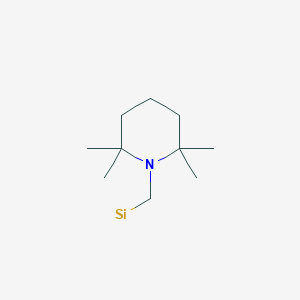
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)

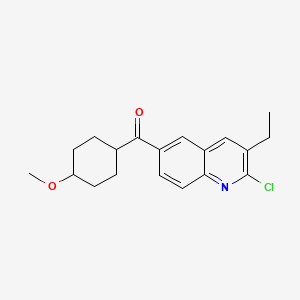
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
